molecular formula C16H17ClN2O4 B2817361 N-(3-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 883482-50-6

N-(3-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2817361
CAS No.: 883482-50-6
M. Wt: 336.77
InChI Key: WWOYGESNZFLWOY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide ( 883482-50-6) is a dihydropyridine derivative offered for research purposes. The compound has a molecular formula of C16H17ClN2O4 and a molecular weight of 336.77 . This product is provided with a minimum purity of 90% and is available in various quantities to support laboratory investigations . As a dihydropyridine-based compound, it shares a core structural motif with molecules that are the subject of research in various fields, including neuroscience and drug toxicity . For example, some dihydropyridine compounds are investigated for their potential role in modulating pathways involved in cellular toxicity and amyloidogenesis . Researchers can utilize this chemical as a reference standard or as a building block in the synthesis and development of novel compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-10-8-13(20)14(16(22)19(10)6-7-23-2)15(21)18-12-5-3-4-11(17)9-12/h3-5,8-9,20H,6-7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOYGESNZFLWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(3-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core with various substituents that may influence its biological activity. Its structural formula can be represented as follows:

C16H18ClN1O4\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}_1\text{O}_4

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in cancer therapy, where oxidative stress plays a crucial role in tumor progression.
  • Antimicrobial Activity : Studies have indicated that the compound exhibits selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 μM for certain derivatives .
  • Anticancer Activity : Preliminary evaluations suggest that the compound may inhibit the proliferation of cancer cell lines. For instance, derivatives have been shown to possess IC50 values in the low micromolar range against breast cancer cell lines, indicating potential as an anticancer agent .

Antioxidant Activity

Research has demonstrated that the compound exhibits pronounced antioxidant capacity. In studies using DPPH and FRAP assays, it significantly reduced oxidative stress markers when tested on HCT 116 cells treated with tert-butyl hydroperoxide (TBHP) .

Antimicrobial Efficacy

The compound's antimicrobial properties were evaluated through various assays. The following table summarizes the MIC values against selected bacterial strains:

Bacterial StrainMIC (μM)
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32

These results indicate that modifications to the chemical structure can enhance antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have shown that the compound affects cancer cell viability. The following table outlines IC50 values for different cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)3.1
HEK 293 (Human Embryonic Kidney)5.3

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development .

Case Studies

A notable case study involved the synthesis of various derivatives of the parent compound to evaluate their biological activities. One derivative exhibited improved selectivity and potency against MCF-7 cells compared to others tested, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives, highlighting substituent variations and pharmacological implications:

Compound Name Core Structure Key Substituents Pharmacological Profile Reference
Target Compound : N-(3-Chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 2-Oxo-1,2-dihydropyridine-3-carboxamide C1: 2-Methoxyethyl; C3: 3-Chlorophenyl; C4: Hydroxy; C6: Methyl Hypothesized CB2 receptor modulation (based on structural analogs); potential metabolic stability from C1 substituent
Merestinib (LY2801653) 2-Oxo-1,2-dihydropyridine-3-carboxamide C1: 4-Fluorophenyl; C3: 3-Fluoro-4-(indazolyloxy)phenyl; C6: Methyl Dual MET/RON kinase inhibitor; clinical applications in oncology
Compound 13 (Endocannabinoid System Study) 2-Oxo-1,2-dihydropyridine-3-carboxamide C1: 4-Fluorobenzyl; C3: Sugar-derived substituent; C6: Methyl Explored as a cannabinoid receptor ligand; high synthetic yield (93%)
Elastase Inhibitor (WHO Report) 2-Oxo-1,2-dihydropyridine-3-carboxamide C1: 3-(Trifluoromethyl)phenyl; C3: Methanesulfonylpyridinyl; C5: 1-Methylpyrazolyl Potent elastase inhibition; trifluoromethyl group enhances lipophilicity
CB2 Ligands (SIMCC2015 Study) 2-Oxo-1,2-dihydropyridine-3-carboxamide C1: Variable aryl; C5: Substituent-dependent; C6: Methyl CB2 receptor selectivity; C5 substituents dictate agonist/antagonist activity

Structural and Functional Insights

Role of the 6-Methyl Group :
The 6-methyl substituent is a conserved feature in several analogs (e.g., Merestinib, CB2 ligands) and is associated with enhanced receptor binding and metabolic stability. In CB2 ligands, this group contributes to selectivity over CB1 receptors .

Halogenated Aryl Groups: The target compound’s 3-chlorophenyl group contrasts with 4-fluorophenyl in Merestinib. Fluorine in Merestinib and Compound 13 enhances electronic effects and bioavailability, as seen in kinase inhibitors .

C1 Substituent Variability :

  • The 2-methoxyethyl group in the target compound may improve solubility compared to bulkier aryl groups (e.g., 4-fluorophenyl in Merestinib). Similar methoxyethyl chains in other drug candidates reduce hepatic clearance .
  • 4-Fluorobenzyl in Compound 13 and 3-trifluoromethylphenyl in the elastase inhibitor demonstrate how C1 modifications tailor receptor specificity .

C4 Hydroxyl Group :
Unique to the target compound, the C4 hydroxyl group could enable hydrogen bonding with polar residues in target proteins, a feature absent in most analogs. This may influence both affinity and off-target effects .

Pharmacological Implications

  • Substituents at C3 and C6 are critical for avoiding CB1 cross-reactivity .
  • Kinase Inhibition Potential: Merestinib’s success highlights the dihydropyridine scaffold’s versatility in kinase targeting. The target compound’s 3-chlorophenyl group might favor interactions with kinases like MET or RON, though empirical validation is needed .
  • Metabolic Stability : The 2-methoxyethyl group at C1 could reduce cytochrome P450-mediated metabolism, a common issue with aryl substituents .

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization of intermediates and functional group modifications. For example:

  • Ring formation : The dihydropyridine core is constructed via cyclocondensation of β-keto esters or similar precursors under reflux conditions. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitution steps .
  • Substituent introduction : The 3-chlorophenyl and 2-methoxyethyl groups are introduced via nucleophilic acyl substitution or alkylation. Catalysts like pyridine or p-toluenesulfonic acid improve coupling efficiency .
  • Purification : Recrystallization from methanol or ethanol is commonly used to isolate the final product, with yields influenced by solvent polarity and cooling rates .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals a near-planar conformation stabilized by intramolecular hydrogen bonds (N–H⋯O) and π-π stacking between aromatic rings. The dihedral angle between the dihydropyridine and chlorophenyl rings is typically <10°, indicating minimal steric hindrance . Centrosymmetric dimers form via intermolecular hydrogen bonds, critical for crystal packing .

Q. What in vitro assays are recommended to evaluate its antimicrobial or anticancer potential?

  • Antimicrobial activity : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with structural analogs showing potency via membrane disruption .
  • Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting that the chloro substituent enhances cytotoxicity by interfering with DNA replication .

Advanced Research Questions

Q. How do electronic effects of substituents influence bioactivity and binding interactions?

  • Chlorophenyl group : The electron-withdrawing Cl atom increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., kinases) .
  • Methoxyethyl chain : The ether oxygen participates in hydrogen bonding with target proteins, while the alkyl chain improves lipid solubility, affecting pharmacokinetics .
  • SAR studies : Modifying the 6-methyl group to bulkier substituents (e.g., ethyl) reduces activity, suggesting steric limitations in binding pockets .

Q. What strategies resolve contradictions in synthetic yields when varying solvent systems?

Discrepancies arise from solvent-dependent reaction pathways:

  • Polar aprotic solvents (e.g., DMF): Increase reaction rates but may promote side reactions (e.g., hydrolysis of the methoxyethyl group) .
  • Protic solvents (e.g., ethanol): Stabilize intermediates via hydrogen bonding but lower yields due to poor solubility of aromatic intermediates .
  • Optimization : Use mixed solvent systems (e.g., ethanol/DMF) to balance solubility and reactivity, achieving yields >75% .

Q. How can computational methods predict metabolic stability based on structural analogs?

  • Docking studies : Compare the compound’s binding affinity with cytochrome P450 isoforms (e.g., CYP3A4) using analogs like N-(4-chlorophenyl)-dihydroquinoline derivatives .
  • QSAR models : Correlate logP values and electron-density maps of the dihydropyridine ring with metabolic half-life data. Methoxyethyl groups reduce first-pass metabolism by shielding the carbonyl group from esterases .

Methodological Notes

  • Data validation : Cross-reference NMR and HPLC data with crystallographic results to confirm tautomeric forms (e.g., keto-amine vs. enol configurations) .
  • Contradiction analysis : When biological activity varies between studies, assess differences in assay conditions (e.g., serum concentration in cell cultures) .

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